(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
(3S)-1-[(2-chlorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVFLXFSLUBDB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenated compounds and strong bases or acids are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzylpiperidinamine Derivatives
(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine () and (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine ()
- Structural Differences : The fluorine substituent is positioned at the 3- or 4-position of the phenyl ring, compared to the 2-chloro group in the target compound.
- Steric Effects: The 2-chlorophenyl group in the target compound introduces greater steric hindrance, which may influence binding pocket accessibility.
Table 1: Comparison of Halogen-Substituted Benzylpiperidinamines
| Compound | Substituent Position | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine | 2-Cl | C₁₂H₁₇ClN₂ | 230.73 | High steric bulk, strong electron withdrawal |
| (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine | 3-F | C₁₂H₁₇FN₂ | 208.27 | Moderate steric effects, improved metabolic stability |
| (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine | 4-F | C₁₂H₁₇FN₂ | 208.27 | Reduced steric hindrance, potential for enhanced solubility |
Piperidine vs. Pyrrolidine Core: Impact of Ring Size
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine ()
- Structural Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Basic Nitrogen Environment: Pyrrolidine’s smaller ring increases the amine’s pKa, affecting protonation states and membrane permeability. Biological Relevance: Pyrrolidine derivatives are common in kinase inhibitors, while piperidines are prevalent in GPCR-targeting drugs .
Substituted Piperidinamines with Additional Functional Groups
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine ()
- Structural Differences : Incorporates a benzyl group and methyl substituents at C3 and C3.
- Impact: Hydrophobicity: The benzyl group enhances lipophilicity compared to the 2-chlorophenylmethyl group. Pharmacological Use: This compound is utilized in synthesizing immunosuppressants targeting JAK3, suggesting that substituent patterns on piperidine can dictate therapeutic applications .
[(S)-1-(2-Aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine ()
- Structural Differences: Features an aminoethyl side chain and isopropyl-methylamine group.
- Impact :
Antimicrobial Synergists with Chlorophenyl Groups
DMPI and CDFII ()
- Structural Differences : DMPI and CDFII contain indole cores with 2-chlorophenyl and dimethylphenyl groups, unlike the piperidine core of the target compound.
- Biological Activity : These compounds synergize with carbapenems against MRSA, indicating that the 2-chlorophenyl moiety may enhance antimicrobial efficacy. However, the piperidine scaffold in the target compound might confer distinct pharmacokinetic properties .
Biological Activity
(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and as a potential candidate for treating neurological and psychiatric disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-chlorobenzyl group, which enhances its lipophilicity and may influence its pharmacokinetic properties. The structural characteristics suggest interactions with various biological targets, making it a subject of interest in drug design.
This compound may act as either an agonist or antagonist at specific receptors, influencing cellular signaling pathways. The precise mechanisms are still under investigation, but preliminary studies indicate interactions with neurotransmitter receptors, such as serotonin and norepinephrine transporters, which could explain its potential antidepressant effects.
Biological Activities
The biological activities of this compound include:
- Antidepressant Effects : The compound has shown promise in modulating serotonin and norepinephrine levels, which are critical in the treatment of depression.
- Analgesic Properties : Preliminary studies suggest that it may interact with opioid receptors, indicating potential use as an analgesic agent.
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the efficacy and safety profile of this compound:
-
Antidepressant Activity :
- A study investigating the modulation of neurotransmitter systems found that similar compounds with piperidine structures exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin and norepinephrine levels.
-
Analgesic Efficacy :
- In pain models, compounds structurally related to this compound demonstrated analgesic effects comparable to established opioid analgesics. This suggests a potential pathway for developing non-opioid pain relief medications.
-
Neuroprotection :
- Research involving neurotoxic models indicated that the compound could protect neuronal cells from damage induced by oxidative stress, highlighting its potential in treating neurodegenerative conditions such as Alzheimer's disease.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other piperidine derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine | Fluorine substitution | Antidepressant effects |
| 1-[4-(Trifluoromethyl)phenyl]piperidin-3-amine | Trifluoromethyl group | Analgesic properties |
| 1-(4-bromophenyl)piperidin-3-amines | Bromine substitution | Neurotransmitter modulation |
This table illustrates how variations in substitution can significantly impact the pharmacological profiles of these compounds.
Q & A
Q. How can researchers assess the environmental impact of synthetic byproducts?
- Methodological Answer : Perform LC-MS/MS to identify and quantify byproducts (e.g., chlorinated intermediates). Use OECD guidelines for biodegradation testing (e.g., Closed Bottle Test) and ECOSAR to predict aquatic toxicity. For example, chlorinated aromatic byproducts may require advanced oxidation processes (AOPs) for degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
